molecular formula C22H12F2N4O2 B2751989 8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-29-4

8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2751989
CAS No.: 932464-29-4
M. Wt: 402.361
InChI Key: BRHKDFRJZIIDHS-UHFFFAOYSA-N
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Description

8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12F2N4O2 and its molecular weight is 402.361. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of fluorine-substituted pyrazoloquinoline derivatives have been explored, revealing that the introduction of fluorine atoms significantly modifies properties like fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of these molecules can be tuned through the electron-withdrawing effect of fluorine, enhancing their resistance to proton donors and preserving high fluorescence yield under specific conditions Szlachcic & Uchacz, 2018.

Sensing Applications

A novel fluorochrome combining quinoline and benzimidazole has demonstrated excellent fluorescent performance, particularly in sensing picric acid (PA) over other nitroaromatics. This fluorochrome, due to its unique structure and electronic properties, provides visual fluorescence quenching specific to PA, showcasing rapid response and high sensitivity, even at ppb levels. Such characteristics make it a promising candidate for real water sample analysis and the development of fluorescent paper or thin-layer chromatography (TLC) plates for naked-eye detection Jiang et al., 2019.

Fluorescent Probes and Fluorophores

Research has highlighted the development of fluorescent probes and fluorophores based on pyrazoloquinoline derivatives. These compounds exhibit desirable optical properties, suggesting their potential utility as fluorescent probes in aqueous systems. The versatility of the pyrazoloquinoline chromophore allows for its integration into various molecular sensors, offering bright fluorescence and efficient signaling for metal ion recognition Rurack et al., 2002.

Chemical Transformations and Synthesis

The chemical synthesis and transformations of pyrazoloquinoline derivatives have been extensively studied, leading to the development of new compounds with varied biological activities. These studies provide a foundation for further exploration of the chemical space around pyrazoloquinoline, facilitating the discovery of new materials with potential applications in diverse fields such as organic electronics, photonics, and as intermediates for further chemical modifications Coutts & El-Hawari, 1977.

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N4O2/c23-14-6-4-13(5-7-14)21-19-12-25-20-9-8-15(24)10-18(20)22(19)27(26-21)16-2-1-3-17(11-16)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHKDFRJZIIDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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